molecular formula C8H14BrN3 B13540113 4-Bromo-1-pentyl-1h-pyrazol-3-amine

4-Bromo-1-pentyl-1h-pyrazol-3-amine

Cat. No.: B13540113
M. Wt: 232.12 g/mol
InChI Key: IVSFGHONKLJOTD-UHFFFAOYSA-N
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Description

4-Bromo-1-pentyl-1h-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 4-position and a pentyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-pentyl-1h-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1-pentylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-pentyl-1h-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

4-Bromo-1-pentyl-1h-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Bromo-1-pentyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and pentyl groups can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-Bromo-1-cyclopentyl-1h-pyrazol-3-amine
  • 4-Bromo-1-methyl-1h-pyrazol-3-amine
  • 4-Bromo-1-ethyl-1h-pyrazol-3-amine

Comparison: Compared to its analogs, 4-Bromo-1-pentyl-1h-pyrazol-3-amine has a longer alkyl chain, which can affect its lipophilicity and membrane permeability. This unique structural feature may enhance its biological activity and make it more suitable for certain applications.

Properties

Molecular Formula

C8H14BrN3

Molecular Weight

232.12 g/mol

IUPAC Name

4-bromo-1-pentylpyrazol-3-amine

InChI

InChI=1S/C8H14BrN3/c1-2-3-4-5-12-6-7(9)8(10)11-12/h6H,2-5H2,1H3,(H2,10,11)

InChI Key

IVSFGHONKLJOTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C(=N1)N)Br

Origin of Product

United States

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